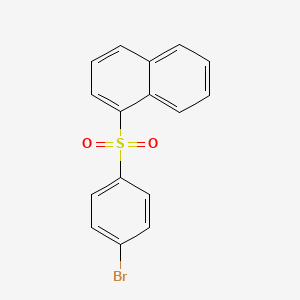

1-(4-Bromobenzene-1-sulfonyl)naphthalene

Description

Significance of Naphthalene (B1677914) and Sulfonyl Moieties in Chemical Systems

The naphthalene moiety, a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, is a fundamental building block in organic chemistry. wikipedia.org Its planar structure and extended π-electron system contribute to its use in a wide array of applications, from the synthesis of dyes and pigments to its role as a chemical intermediate in the production of pharmaceuticals and agricultural products. wikipedia.orgalfa-chemistry.com Naphthalenesulfonic acids, for instance, are key precursors in manufacturing various chemicals. wikipedia.org The inherent aromaticity and relative stability of the naphthalene ring make it an attractive scaffold for constructing complex organic molecules. alfa-chemistry.com

The sulfonyl group (-SO₂-) is a critical functional group known for its strong electron-withdrawing nature and its ability to form stable bonds with carbon and nitrogen atoms. This group is a cornerstone of many sulfonamide drugs and plays a vital role in modern synthetic methodologies. nih.gov Aryl sulfonyl compounds are particularly important in medicinal chemistry and have been explored for a range of biological activities. boronmolecular.com Furthermore, the sulfonyl fluoride (B91410) group has gained prominence in the field of "click chemistry," a set of powerful and reliable reactions for molecular assembly. nih.gov

Overview of Aryl Sulfonyl Compounds in Contemporary Synthetic Strategies

Aryl sulfonyl compounds are versatile intermediates and target molecules in modern organic synthesis. boronmolecular.com The development of new synthetic routes to access these compounds, such as arylsulfonyl fluorides, is an active area of research due to their wide-ranging applications. orgsyn.org Synthetic strategies often involve the use of aryl halides or diaryliodonium salts as starting materials. orgsyn.org For instance, palladium-catalyzed reactions have been developed for the efficient synthesis of various aryl sulfonyl fluorides. orgsyn.org These compounds serve as precursors to other important molecules, including sulfones and sulfonamides.

Contextualizing 1-(4-Bromobenzene-1-sulfonyl)naphthalene within Sulfonamide Chemistry

This compound is structurally a sulfonamide, a class of compounds characterized by a sulfonyl group connected to a nitrogen atom. Sulfonamides have a rich history in medicinal chemistry and continue to be a focus of drug discovery efforts, with applications as anticancer, antimicrobial, and anti-inflammatory agents. nih.gov The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. In the case of the title compound, the reaction would occur between 4-bromobenzenesulfonyl chloride and 1-naphthylamine (B1663977). The presence of the naphthalene moiety can significantly influence the biological activity of the resulting sulfonamide. nih.govnih.gov Research has shown that sulfonamide derivatives bearing a naphthalene group can exhibit potent biological activities, such as the inhibition of tubulin polymerization in cancer cells. nih.gov

The precursor, 4-bromobenzenesulfonamide, is a known metabolite of the H2-receptor antagonist ebrotidine (B1671039) and is used as a reagent in the synthesis of various chemical structures. sigmaaldrich.com

Scope of Academic Research Perspectives for Bridged Naphthalene-Benzene Sulfonyl Systems

The academic interest in bridged naphthalene-benzene systems stems from their potential to create molecules with unique three-dimensional structures and electronic properties. The sulfonyl bridge imposes a specific geometry on the molecule, influencing how the naphthalene and benzene (B151609) rings interact with each other and with their environment. Research into such systems can explore their conformational preferences, electronic communication between the aromatic rings, and potential applications in materials science and medicinal chemistry. For example, studies on related structures, like sulfonyl-naphthalene-1,4-diols, have revealed their potential as enzyme inhibitors. nih.gov The investigation of compounds like this compound contributes to a deeper understanding of structure-activity relationships in this class of molecules, paving the way for the design of new functional materials and therapeutic agents.

Chemical Compound Information

Structure

3D Structure

Properties

CAS No. |

881210-51-1 |

|---|---|

Molecular Formula |

C16H11BrO2S |

Molecular Weight |

347.2 g/mol |

IUPAC Name |

1-(4-bromophenyl)sulfonylnaphthalene |

InChI |

InChI=1S/C16H11BrO2S/c17-13-8-10-14(11-9-13)20(18,19)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |

InChI Key |

KQRNNKOIJBHUTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the connectivity and spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra of 1-(4-Bromobenzene-1-sulfonyl)naphthalene are predicted to exhibit distinct signals corresponding to the naphthalene (B1677914) and bromobenzene (B47551) moieties. Based on data from analogous compounds such as naphthalen-1-yl 4-methylbenzenesulfonate (B104242) and other 4-bromophenylsulfonyl derivatives, a detailed assignment of the expected chemical shifts can be inferred. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region. The seven protons of the naphthalene ring system would typically appear at downfield chemical shifts, influenced by the anisotropic effect of the aromatic rings and the electron-withdrawing sulfonyl group. The protons of the 4-bromobenzene ring are expected to present as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, sixteen distinct signals are anticipated in the aromatic region. The carbon atom attached to the bromine (ipso-carbon) is expected to have a chemical shift influenced by the "heavy atom effect," which can cause a shift to a higher field than what would be predicted based on electronegativity alone. The carbons of the naphthalene ring will show a range of chemical shifts, with the carbon atom directly bonded to the sulfonate oxygen appearing at a significantly downfield position.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthyl Protons | 7.20 - 8.00 (m) | 118 - 146 |

| Bromophenyl Protons (ortho to SO₂) | ~7.80 (d) | ~129 |

| Bromophenyl Protons (meta to SO₂) | ~7.70 (d) | ~133 |

| Naphthyl C-O | - | ~145 |

| Bromophenyl C-Br | - | ~129 |

| Bromophenyl C-S | - | ~139 |

Note: The chemical shifts are estimates based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity between the two aromatic rings through the sulfonyl linker, two-dimensional (2D) NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.edunanalysis.com An HSQC spectrum of this compound would show cross-peaks connecting each proton signal to the signal of the carbon to which it is attached, providing definitive C-H bond correlations. nih.gov

The single bond between the naphthalene ring and the oxygen of the sulfonate group, as well as the bond between the sulfur and the bromophenyl ring, allows for rotational freedom. This can lead to different stable conformations (rotamers). Dynamic NMR (DNMR) spectroscopy is a powerful tool to study the kinetics of these conformational changes. nih.govumich.edu By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature increases, these signals broaden and eventually coalesce into a single averaged signal. Analysis of these line shape changes can provide the energy barriers for rotation. researchgate.net While no specific DNMR studies on this compound are cited, studies on other flexible sulfonic esters have shown that conformational exchange rates can be very fast, which might result in temperature-independent ¹H NMR spectra under typical conditions. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule and their bonding environment.

The FT-IR spectrum of this compound is expected to be rich in information, with characteristic absorption bands for the sulfonate group and the aromatic rings. Detailed FT-IR studies on p-bromobenzene sulfonyl chloride provide a strong basis for predicting the vibrational modes of the bromophenylsulfonyl moiety. nih.gov

Key expected vibrational frequencies include:

S=O Asymmetric and Symmetric Stretching: Strong absorption bands are expected in the regions of 1370-1335 cm⁻¹ and 1190-1160 cm⁻¹, respectively. These are characteristic of the sulfonyl group.

S-O Stretching: A band in the 1000-960 cm⁻¹ region is anticipated for the S-O single bond of the sulfonate ester.

C-H Aromatic Stretching: Bands above 3000 cm⁻¹ are characteristic of the C-H bonds on the naphthalene and bromobenzene rings. researchgate.net

C=C Aromatic Stretching: Several bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic rings.

C-Br Stretching: A band in the lower frequency region, typically around 600-500 cm⁻¹, can be attributed to the C-Br stretching vibration.

Interactive Data Table: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| S=O Asymmetric Stretch | 1370 - 1335 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| S=O Symmetric Stretch | 1190 - 1160 | Strong |

| S-O Stretch | 1000 - 960 | Strong |

| C-S Stretch | ~700 | Medium |

| C-Br Stretch | 600 - 500 | Medium |

Note: These are predicted values based on data from analogous compounds. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netchemicalbook.comchemicalbook.com

Raman spectroscopy, which is complementary to FT-IR, is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes and the symmetric stretch of the S=O bonds. A detailed vibrational analysis of p-bromobenzene sulfonyl chloride using FT-Raman spectroscopy has been reported, which can serve as a guide for interpreting the spectrum of the target compound. nih.gov The C-S bond stretching would also be readily observable in the Raman spectrum.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing insight into its chromophoric systems and potential photophysical applications.

The UV-Vis spectrum of this compound is dictated by the electronic transitions within its two primary chromophores: the naphthalene ring and the 4-bromophenyl group. The naphthalene system itself typically exhibits strong π-π* transitions. These transitions are known to produce several absorption bands, including a high-energy band around 220 nm and a series of less intense, structured bands between 250 and 320 nm.

The 4-bromophenyl group also contributes to the absorption profile. Benzene derivatives show characteristic absorption bands related to their π-electron systems. The presence of the sulfonyl group (-SO₂-), an electron-withdrawing group, and the bromine atom can cause a bathochromic (red) shift in the absorption maxima of the phenyl ring. When these chromophores are linked, the resulting spectrum is a composite of these systems, potentially with additional charge-transfer bands.

While specific experimental λmax values for this compound are not detailed in the surveyed literature, the expected absorption profile would arise from these constituent parts.

Table 1: Expected UV-Vis Absorption Characteristics

| Chromophore | Expected Transition Type | Approximate λmax Region |

|---|---|---|

| Naphthalene | π → π* | ~220 nm, 250-320 nm |

| 4-Bromophenyl | π → π* | ~220-280 nm |

Note: Data is based on the analysis of constituent chromophores; specific experimental values for the title compound are not available in the searched literature.

Naphthalene and many of its derivatives are known to be fluorescent, emitting light upon excitation at an appropriate wavelength. The photophysical properties, including fluorescence emission maxima and quantum yields, are highly sensitive to the nature and position of substituents on the naphthalene ring. Substituents can alter the energy of the excited state and provide pathways for non-radiative decay, which affects fluorescence intensity.

The presence of the heavy bromine atom in the 4-bromobenzenesulfonyl moiety could potentially quench fluorescence through the "heavy-atom effect," which promotes intersystem crossing from the singlet excited state to the triplet state, reducing fluorescence quantum yield. However, without experimental data, the emissive properties of this compound remain speculative. No specific fluorescence data for this compound were found in the reviewed scientific literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical tool for determining the molecular weight and confirming the structure of a compound by analyzing its fragmentation pattern.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₆H₁₁BrO₂S. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. This calculated value serves as a benchmark for experimental verification.

Table 2: Theoretical Exact Mass for C₁₆H₁₁BrO₂S

| Isotope | Exact Mass (Da) |

|---|---|

| ⁷⁹Br | 345.9668 |

| ⁸¹Br | 347.9648 |

Note: This table presents the calculated theoretical exact masses. Experimental HRMS data confirms the elemental composition when the measured mass is within a small tolerance (typically < 5 ppm) of the theoretical value.

In mass spectrometry, molecules are ionized and fragmented in a reproducible manner. The fragmentation pattern of this compound is expected to be dominated by the cleavage of the carbon-sulfur and sulfur-oxygen bonds within the sulfone bridge.

Key expected fragmentation pathways include:

Loss of SO₂: A common pathway for aromatic sulfones is the neutral loss of sulfur dioxide (SO₂; 64 Da), which would result from the rearrangement and cleavage of the sulfonyl group.

Cleavage of C-S Bonds: Fission of the bonds connecting the sulfonyl group to the aromatic rings would generate characteristic fragments. This could produce ions corresponding to the naphthalene cation ([C₁₀H₇]⁺, m/z 127) and the 4-bromobenzenesulfonyl cation ([BrC₆H₄SO₂]⁺).

Fragmentation of the Bromophenyl Moiety: The 4-bromophenyl group would produce a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br, resulting in pairs of peaks (M and M+2) for all bromine-containing fragments. A fragment corresponding to the 4-bromophenyl cation ([BrC₆H₄]⁺) would appear at m/z 155 and 157.

Table 3: Predicted Key Fragments in Mass Spectrometry

| Fragment Ion (Structure) | Predicted m/z (for ⁷⁹Br/⁸¹Br) | Description |

|---|---|---|

| [C₁₆H₁₁BrO₂S]⁺ | 346/348 | Molecular Ion |

| [C₁₀H₇]⁺ | 127 | Naphthyl cation |

| [BrC₆H₄]⁺ | 155/157 | 4-Bromophenyl cation |

| [BrC₆H₄SO₂]⁺ | 219/221 | 4-Bromobenzenesulfonyl cation |

| [C₁₆H₁₁BrS]⁺ | 282/284 | Loss of SO₂ from molecular ion |

Note: This table is based on general fragmentation principles for aromatic sulfones. Specific experimental data on the relative abundances of these fragments for the title compound is not available.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Such an analysis for this compound would reveal the precise spatial arrangement of the naphthalene and 4-bromophenyl rings relative to each other, as well as the geometry of the central sulfonyl group.

This data would allow for the measurement of the C-S-C bond angle and the torsion angles that define the molecule's conformation. Despite the utility of this technique, a search of the published scientific literature and crystallographic databases did not yield any specific X-ray diffraction data or crystal structure for this compound.

Table 4: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

Note: No published crystallographic data for this compound was found.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sulfur dioxide |

| Naphthalene |

Single Crystal X-ray Diffraction for Absolute Structure Determination

Table 1: Representative Crystallographic Data Table (Hypothetical for this compound)

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₁₆H₁₁BrO₂S |

| Formula Weight | 363.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1489.7 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.618 |

| R-factor (%) | 4.5 |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of individual molecules within a crystal, known as crystal packing, is governed by a delicate balance of attractive and repulsive non-covalent interactions. These interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline material. For this compound, several key intermolecular interactions would be anticipated and can be analyzed in detail using the data from single-crystal X-ray diffraction.

Hydrogen Bonding: Although the parent molecule lacks classical hydrogen bond donors (like O-H or N-H), weaker C-H···O hydrogen bonds are highly probable. In these interactions, an oxygen atom of the sulfonyl group acts as a hydrogen bond acceptor for an aromatic C-H group from a neighboring molecule. These interactions, while individually weak, can form extensive networks that significantly influence the crystal packing.

Halogen Bonding: The presence of a bromine atom on the phenyl ring introduces the possibility of halogen bonding. This is a highly directional, non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as an oxygen atom of the sulfonyl group (Br···O) or the π-electron cloud of an aromatic ring (Br···π). The geometry and distance of these contacts are key indicators of their strength and importance in the crystal lattice.

π-π Stacking: The planar naphthalene and bromobenzene rings are prime candidates for π-π stacking interactions. These can occur in a face-to-face or offset face-to-face arrangement, where the electron-rich π-systems of adjacent aromatic rings attract each other. The centroid-to-centroid distance between the interacting rings and their dihedral angle are critical parameters for characterizing the nature and strength of these stacking interactions.

In related brominated naphthalene derivatives, extensive π-π interactions have been observed, with centroid-centroid distances ranging from approximately 3.5 to 4.0 Å, indicating their significant role in stabilizing the crystal structure.

Conformational Analysis in the Solid State

The flexibility of the this compound molecule primarily arises from the rotation around the C(naphthalene)-S and S-C(phenyl) single bonds. The conformation adopted by the molecule in the solid state represents a low-energy state that is influenced by both intramolecular steric hindrances and the aforementioned intermolecular packing forces.

Single-crystal X-ray diffraction provides a precise snapshot of this solid-state conformation. A key parameter in the conformational analysis of this molecule is the dihedral angle between the naphthalene and the bromobenzene ring systems. In similar structures, such as 4-bromo-N-(2-bromo-3-nitro-benzyl)-2-nitro-naphthalen-1-amine, the dihedral angle between the naphthalene system and the benzene ring is significant, at 52.86 (8)°. This indicates a twisted conformation, likely to minimize steric repulsion between the two aromatic moieties.

Furthermore, the orientation of the sulfonyl group relative to the aromatic rings is of great interest. The torsion angles defining the geometry of the C-SO₂-C bridge would be precisely determined. The interplay between minimizing intramolecular strain and maximizing favorable intermolecular interactions dictates the final observed conformation in the crystal lattice. Understanding this preferred solid-state conformation is crucial for molecular modeling and for correlating the structure with the compound's bulk properties.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For 1-(4-Bromobenzene-1-sulfonyl)naphthalene, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For sulfonamides like this compound, the rotational freedom around the S-N and S-C bonds leads to multiple possible conformations. Theoretical calculations, often using the B3LYP functional with a basis set such as 6-31G(d,p), can identify the lowest energy conformer.

In a study of the closely related compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, the optimized geometry revealed a triclinic crystal system with space group P-1. nih.gov The bond lengths and angles are influenced by the electronic and steric interactions between the bulky naphthalene (B1677914) and bromophenylsulfonyl groups. The sulfonamide bridge (C-SO2-N-C) adopts a specific conformation to minimize steric hindrance.

Below is a table of selected optimized geometrical parameters for a similar sulfonamide, which provides an indication of the expected values for this compound.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| S-O1 | 1.425 | O1-S-O2 |

| S-O2 | 1.432 | O1-S-N |

| S-N | 1.635 | O2-S-N |

| S-C(bromophenyl) | 1.768 | N-S-C(bromophenyl) |

| N-C(naphthalene) | 1.429 | S-N-C(naphthalene) |

Note: The data presented is for a closely related sulfonamide and serves as a representative example.

Prediction of Electronic Properties: HOMO/LUMO Energies and Band Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of molecular reactivity and stability. nih.gov A small band gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For aromatic sulfonamides, the HOMO is typically localized on the more electron-rich aromatic ring (the naphthalene moiety in this case), while the LUMO is often distributed over the sulfonyl group and the other aromatic ring.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Band Gap (LUMO-HOMO) | 4.7 |

Note: The data presented is for a closely related sulfonamide and serves as a representative example.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting where a molecule is susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, with different colors indicating different potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are associated with lone pairs of electrons and are indicative of sites for electrophilic attack. In this compound, these would be expected around the oxygen atoms of the sulfonyl group. Regions of positive electrostatic potential (colored blue) indicate an excess of positive charge and are sites for nucleophilic attack. researchgate.net These are often found around the hydrogen atoms. researchgate.net The green areas represent regions of neutral potential. researchgate.net

Fukui Functions for Nucleophilic and Electrophilic Sites

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. They are derived from the change in electron density at a particular point in the molecule as the total number of electrons is changed. The Fukui function helps to identify the most probable sites for nucleophilic and electrophilic attack.

The Fukui function for nucleophilic attack (f+) indicates the propensity of a site to accept an electron. A higher value suggests a more electrophilic site.

The Fukui function for electrophilic attack (f-) indicates the propensity of a site to donate an electron. A higher value suggests a more nucleophilic site.

For this compound, one would expect the oxygen atoms of the sulfonyl group and the bromine atom to have high f- values, making them susceptible to electrophilic attack. The sulfur atom and certain carbon atoms in the aromatic rings are likely to have high f+ values, indicating their electrophilic character.

Vibrational Frequency Calculations and Spectral Assignments

Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized geometry, a theoretical spectrum can be generated. The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending, and torsional motions) can then be compared with experimental data to confirm the molecular structure and assign the observed spectral bands.

For this compound, key vibrational modes would include:

S=O symmetric and asymmetric stretching vibrations.

C-S and S-N stretching vibrations.

C-H stretching and bending vibrations of the aromatic rings.

C-Br stretching vibration.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar chemical concepts of bonds, lone pairs, and anti-bonding orbitals. materialsciencejournal.org The NBO analysis is particularly useful for quantifying the extent of electron delocalization and hyperconjugative interactions. materialsciencejournal.org

Hyperconjugation involves the donation of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. materialsciencejournal.org This interaction leads to a stabilization of the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions.

In this compound, significant hyperconjugative interactions are expected between:

The lone pairs of the oxygen and nitrogen atoms and the anti-bonding orbitals of adjacent bonds (e.g., n(O) -> σ*(S-N)).

The π-orbitals of the aromatic rings and the anti-bonding orbitals of the sulfonyl group.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) O | σ(S-N) | 5.2 |

| LP(1) O | σ(S-C) | 4.8 |

| LP(1) N | π(C-C) | 15.3 |

| π(C-C) (Naphthalene) | π(S-O) | 2.1 |

| π(C-C) (Bromophenyl) | π*(S-O) | 1.8 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability (non-biological systems)

While specific molecular dynamics (MD) simulation studies for this compound in non-biological systems are not extensively documented in the literature, the methodology is well-suited for investigating its dynamic properties and the stability of its crystalline form. MD simulations model the movements of atoms and molecules over time by numerically solving Newton's equations of motion, providing a detailed picture of molecular events at atomic lengths and timescales. rsc.org

An MD simulation of the crystalline state of this compound would typically involve constructing a computational box by replicating the experimentally determined unit cell. acs.org The interactions between atoms would be described by a classical force field, such as the General Amber Force Field (GAFF), CHARMM, or OPLS, which are commonly used for organic molecules. researchgate.netrsc.org Simulations performed at constant temperature and pressure (NpT ensemble) can reproduce experimental conditions and be used to analyze several key properties: acs.org

Conformational Flexibility: MD simulations can explore the rotational freedom around the C-S and S-N bonds, revealing the accessible conformations of the molecule within the constraints of the crystal lattice. This includes the dihedral angle between the naphthalene and bromobenzene (B47551) ring systems.

Crystal Lattice Stability: By monitoring the root-mean-square deviation (RMSD) of atomic positions from their equilibrium lattice sites over time, the stability of the crystal packing can be assessed. Any significant, persistent deviations could indicate the onset of a phase transition or instability at the simulated temperature.

Thermal Motion and Atomic Displacements: The simulations can calculate atomic displacement parameters (ADPs), which represent the magnitude of thermal vibrations of atoms around their average positions. researchgate.net These calculated ADPs can be compared with experimental values from X-ray crystallography to validate the accuracy of the simulation's force field. rsc.org

Dynamic Intermolecular Interactions: The persistence and dynamics of key intermolecular interactions, such as C-H···O, C-H···π, and π-π stacking, can be monitored throughout the simulation, providing insight into their role in maintaining the crystal's structural integrity.

Qualitative analysis from such simulations can provide valuable insights, though quantitative results should be approached with caution and validated against experimental data where possible. rsc.org

Intermolecular Interaction Analysis

The crystal packing and supramolecular architecture of this compound are governed by a network of non-covalent interactions. Computational tools allow for the detailed visualization and quantification of these forces.

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. nih.gov The surface is generated by partitioning the crystal's electron density into regions associated with each molecule. The surface is colored based on properties like dnorm, which is a normalized contact distance. Red regions on the dnorm map indicate contacts shorter than the van der Waals radii sum, signifying close intermolecular interactions, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. nih.govyoutube.com

Based on analogous systems, the primary intermolecular contacts contributing to the stability of the this compound crystal are expected to be:

| Intermolecular Contact Type | Expected Percentage Contribution | Description of Interaction |

| H···H | ~18-25% | Represents the most abundant, albeit weak, van der Waals interactions due to the hydrogen-rich periphery of the aromatic rings. researchgate.net |

| H···O/O···H | ~24% | Significant interactions corresponding to weak C-H···O hydrogen bonds between the hydrogen atoms on the aromatic rings and the highly electronegative oxygen atoms of the sulfonyl group. researchgate.net |

| Br···H/H···Br | ~17% | Halogen-hydrogen bonding is a crucial directional interaction contributing to the supramolecular assembly. researchgate.net |

| C···H/H···C | ~8% | These contacts are indicative of C-H···π interactions, where a hydrogen atom interacts with the electron-rich face of a naphthalene or bromobenzene ring. researchgate.net |

| C···C | >3% | Contacts between carbon atoms of adjacent aromatic rings, indicative of π-π stacking interactions. youtube.com |

| C···Br/Br···C | Variable | These contacts can include halogen···π interactions, further stabilizing the crystal packing. researchgate.net |

This data is based on the analysis of a structurally related compound, 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d] rsc.orgresearchgate.netdioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole, and serves as an illustrative model. researchgate.net

The Noncovalent Interaction (NCI) index is a computational tool that visualizes weak interactions in real space based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). mhmedical.com The resulting visualization maps different types of non-covalent interactions onto isosurfaces, which are color-coded to indicate the nature of the interaction:

Blue surfaces: Indicate strong, attractive interactions like hydrogen bonds.

Green surfaces: Represent weak, delocalized van der Waals interactions.

Red surfaces: Signify repulsive interactions, such as steric clashes between atoms.

For this compound, an NCI plot would be expected to reveal several key features. Large, green-colored isosurfaces would likely be present between the planar faces of the naphthalene and bromobenzene rings of adjacent molecules, characteristic of the ubiquitous van der Waals forces and π-π stacking that stabilize the crystal structure.

Smaller, disc-shaped isosurfaces, likely green or transitioning to bluish-green, would be anticipated between the hydrogen atoms of the aromatic rings and the oxygen atoms of the sulfonyl group, visualizing the C-H···O interactions. The sulfonyl oxygens in related sulfonamide structures are known to form a network of S=O···H-C interactions with aromatic systems, which would be clearly identifiable with NCI analysis. acs.org Similarly, weak attractive interactions corresponding to C-H···π and Br···H contacts would appear as localized patches of green or bluish-green on the NCI plot. Any regions of significant steric hindrance, possibly due to the bulky nature of the substituents forcing atoms into close proximity, would be highlighted in red.

Reaction Mechanism Modeling using Computational Approaches

The synthesis of this compound typically proceeds via an electrophilic aromatic substitution, specifically a Friedel-Crafts-type reaction between naphthalene and 4-bromobenzenesulfonyl chloride, often in the presence of a Lewis acid catalyst. Computational chemistry, particularly Density Functional Theory (DFT), provides a framework for modeling the reaction mechanism in detail. researchgate.net

A computational study of this reaction would involve several steps:

Reactant and Product Optimization: The ground-state geometries of the reactants (naphthalene, 4-bromobenzenesulfonyl chloride) and the potential products (1- and 2-substituted naphthalene derivatives) are optimized to find their lowest energy structures.

Transition State Searching: The core of the mechanistic study is to locate the transition state (TS) structures for each step of the proposed pathway. For an electrophilic aromatic substitution, this involves modeling the attack of the naphthalene π-system on the electrophilic sulfur atom. nih.gov DFT calculations can elucidate whether the reaction proceeds through a classic two-step mechanism involving a stable carbocation intermediate (a Wheland intermediate or σ-complex) or a more concerted pathway where bond formation and proton loss occur more or less simultaneously. nih.govresearchgate.net Recent computational studies on aromatic sulfonation have suggested that pathways involving two or more molecules of the sulfonating agent (or catalyst) can be energetically favored over the traditional textbook mechanism. masterorganicchemistry.com

Regioselectivity Analysis: Naphthalene can be substituted at either the C1 (alpha) or C2 (beta) position. DFT calculations can determine the activation energies for attack at both positions. The pathway with the lower activation energy will be the kinetically favored one, thus explaining the observed regioselectivity of the reaction. This is often rationalized by analyzing the stability of the corresponding transition states or intermediates.

Such computational models provide a molecular-level understanding of the reaction, explaining why certain products are formed preferentially and offering a basis for optimizing reaction conditions. researchgate.net

Fundamental Structure Property Relationships Non Clinical Focus

Impact of Bromine Substitution on Electronic Structure and Reactivity

The inductive effect, stemming from bromine's high electronegativity, withdraws electron density from the benzene (B151609) ring through the sigma (σ) bond framework. This effect is transmitted across the sulfonyl bridge, slightly reducing the electron density on the naphthalene (B1677914) ring as well. The resonance effect involves the donation of one of bromine's lone pairs into the aromatic π-system, which would increase electron density, particularly at the ortho and para positions. libretexts.org However, for halogens, the inductive effect is significantly stronger than the resonance effect, leading to a net deactivation of the bromobenzene (B47551) ring towards electrophilic attack compared to unsubstituted benzene. libretexts.org

Conformational Landscape and Rotational Barriers of the Sulfonyl Linkage

The three-dimensional structure of 1-(4-Bromobenzene-1-sulfonyl)naphthalene is largely defined by the rotational freedom around the two sulfur-carbon (S-C) single bonds of the sulfonyl linkage. The molecule is not planar. Due to steric hindrance, particularly between the sulfonyl oxygen atoms and the ortho-hydrogens on each aromatic ring, the phenyl and naphthyl groups adopt a twisted conformation relative to each other.

The energy barriers to rotation around the C(naphthyl)-S and C(phenyl)-S bonds determine the molecule's conformational flexibility. In related diaryl sulfones, these barriers can be significant enough to allow for the potential isolation of rotational isomers (atropisomers) at low temperatures, although this is less common than in more sterically hindered systems. The exact rotational barriers for this compound would be influenced by the electronic effects of the bromine substituent and the bulky nature of the naphthalene ring system. Computational modeling studies on related diaryl sulfones are often used to explore these energy landscapes and identify the most stable, low-energy conformations. researchgate.net

Influence of Substituents on Spectroscopic Signatures

The specific substituents on the this compound molecule give rise to characteristic spectroscopic signatures.

Infrared (IR) Spectroscopy: The most prominent features in the IR spectrum of this compound are the strong absorption bands from the sulfonyl (SO₂) group. Diaryl sulfones consistently show two distinct stretching vibrations: an asymmetric stretch (ν_as_) and a symmetric stretch (ν_s_). researchgate.net These bands are typically found in well-defined regions of the spectrum.

Interactive Table: Characteristic IR Absorption Bands for Diaryl Sulfones

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric SO₂ Stretch | 1328 - 1322 | Strong |

| Symmetric SO₂ Stretch | 1120 - 1118 | Strong |

Other expected bands would include C-H stretching from the aromatic rings (around 3100-3000 cm⁻¹) and C=C stretching within the rings (around 1600-1450 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the naphthalene protons would appear as a series of complex multiplets, typically in the range of 7.5-8.5 ppm. researchgate.nethmdb.cachemicalbook.com The protons on the brominated benzene ring would appear as two distinct doublets (an AA'BB' system) due to the para-substitution pattern.

In ¹³C NMR, the chemical shifts are spread over a wider range (up to 200 ppm). libretexts.org The carbon atoms directly bonded to the strongly electron-withdrawing sulfonyl group (C1 on the naphthalene ring and C1 on the phenyl ring) would be significantly deshielded and appear at a higher chemical shift (downfield). libretexts.orghw.ac.uk The carbon atom bonded to bromine would also be shifted, though its exact position is influenced by both inductive and heavy-atom effects.

Interactive Table: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Type | Predicted Chemical Shift (δ) Range (ppm) |

|---|---|

| Aromatic C-SO₂ | 135 - 145 |

| Aromatic C-Br | 120 - 130 |

| Other Aromatic C-H / C-C | 125 - 140 |

| Quaternary Aromatic Carbons | 130 - 145 |

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is dominated by the π-π* transitions of the naphthalene and benzene chromophores. Naphthalene itself has characteristic absorption bands. researchgate.netlibretexts.org The attachment of the 4-bromophenylsulfonyl group extends the conjugation and introduces a new chromophore. This typically results in a bathochromic shift (a shift to longer wavelengths) and a change in the intensity of the absorption bands compared to unsubstituted naphthalene. researchgate.net

Electronic Effects of the Sulfonyl Group on Aromatic Rings

The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group (EWG). fiveable.menumberanalytics.com This property is primarily due to the high electronegativity of the two oxygen atoms, which polarize the sulfur-oxygen bonds and impart a significant partial positive charge on the sulfur atom. This sulfur atom, in turn, strongly withdraws electron density from the attached aromatic rings through both inductive and resonance effects. numberanalytics.com

The inductive withdrawal (-I effect) occurs through the sigma bonds, reducing the electron density across the entire molecule, particularly on the carbon atoms directly attached to the sulfur. The resonance withdrawal (-R effect) involves the delocalization of π-electrons from the aromatic rings into the vacant d-orbitals of the sulfur atom.

As a result of these strong electron-withdrawing effects, both the naphthalene and the bromobenzene rings are significantly "deactivated" towards electrophilic aromatic substitution (EAS). numberanalytics.com This means that reactions involving an attack by an electrophile on either aromatic ring will be slower and require more forcing conditions compared to benzene or naphthalene alone. The sulfonyl group directs incoming electrophiles primarily to the meta position on the benzene ring and to positions away from the C1-substituted carbon on the naphthalene ring system.

Stereoelectronic Effects and Their Role in Molecular Architecture

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. nih.gov In this compound, these effects play a crucial role in defining the molecule's preferred three-dimensional conformation, or molecular architecture.

The primary stereoelectronic interactions involve the orbitals of the sulfonyl group and the π-systems of the two aromatic rings. Specifically, stabilizing interactions can occur between the non-bonding lone pair orbitals of the sulfonyl oxygen atoms (n_O) and the antibonding sigma orbitals (σ) of the adjacent C-S or C-C bonds. These are known as n→σ interactions. nih.govresearchgate.netacs.org

Furthermore, interactions between the π-orbitals of the aromatic rings and the σ* orbitals of the S-O or S-C bonds (π→σ* interactions) can also influence the geometry. These orbital overlaps are highly dependent on the dihedral angles around the C-S bonds. The final molecular architecture is a balance between minimizing unfavorable steric clashes (as discussed in section 5.2) and maximizing these stabilizing stereoelectronic interactions. The result is a well-defined, twisted, low-energy conformation that governs how the molecule interacts with its environment. nih.gov

Applications in Chemical Research and Advanced Materials Science Excluding Clinical/biological

Role as Synthetic Intermediates in Organic Synthesis

The structural components of 1-(4-Bromobenzene-1-sulfonyl)naphthalene—specifically the bromonaphthalene and bromobenzene (B47551) motifs—are foundational building blocks in organic synthesis. Brominated aromatic compounds are highly valued as versatile intermediates for constructing more complex molecular frameworks through a variety of cross-coupling reactions.

Key Research Findings:

Precursors for Complex Naphthalenes: The bromo-functionalized naphthalene (B1677914) core is a common starting point for creating substituted naphthalenes. For instance, the regioselective bromination of naphthalene is a strategic approach to producing valuable industrial intermediates like 1-bromonaphthalene (B1665260) and various di-, tri-, and poly-brominated naphthalenes. researchgate.net These can be further elaborated through reactions such as Suzuki, Heck, or Sonogashira couplings. A patent highlights a method for synthesizing 4-bromonaphthalene-1-carbonitrile (B1283296) from 1-methylnaphthalene, involving a bromination step followed by functional group manipulations. google.com

Functionalization Pathways: The presence of the bromine atom on the phenyl ring offers a reactive site for introducing new functional groups. This is crucial for building larger, more complex molecules. For example, in the synthesis of 1,4-dialkoxynaphthalene-based imidazolium (B1220033) salts, bromination is a key step, although it can sometimes lead to mixtures of mono-, di-, and tri-brominated products. mdpi.com Similarly, efficient procedures for creating brominated naphthoquinones often start from naphthalene and involve bromination as a critical step. researchgate.net

The following table illustrates typical reactions where brominated naphthalene precursors are used, highlighting the potential synthetic utility of the this compound scaffold.

| Reaction Type | Precursor Example | Reagents | Product Type | Potential Application |

| Suzuki Coupling | 1-Bromonaphthalene | Arylboronic acid, Pd catalyst, Base | Aryl-substituted naphthalene | Organic electronics, Ligands |

| Sonogashira Coupling | 1,4-Dibromonaphthalene | Terminal alkyne, Pd/Cu catalysts, Base | Alkynyl-substituted naphthalene | Optoelectronic materials, Fluorescent probes |

| Buchwald-Hartwig Amination | 1-Bromonaphthalene | Amine, Pd catalyst, Base | N-Arylnaphthylamine | Dyes, Hole-transport materials |

| Cyanation | 1-Bromo-4-(trimethylsilyl)naphthalene | KCN | 4-Cyano-naphthalene derivative | Synthetic intermediate |

This table is illustrative and based on the general reactivity of bromonaphthalenes.

Potential in Catalysis or Ligand Design

While there is no specific research detailing the use of this compound as a catalyst or ligand, its structural features suggest potential in this area. The combination of a naphthalene scaffold with other aromatic and heteroatomic groups is a common strategy in the design of specialized ligands for transition metal catalysis. The sulfonyl group can influence the electronic properties of the molecule, and the naphthalene and phenyl rings provide steric bulk, which can be crucial for achieving high selectivity in catalytic reactions.

Advanced Materials Science Applications

Naphthalene derivatives are integral to the development of advanced materials due to their rigid, planar structure and unique photophysical properties.

The naphthalene core is a well-known chromophore. By attaching various substituents, its absorption and emission properties can be finely tuned, making its derivatives suitable as building blocks for dyes and functional polymers.

Key Research Findings:

Tuning Optical Properties: The introduction of substituents like silyl (B83357) or silylethynyl groups to the naphthalene ring system can cause significant bathochromic (red) shifts in absorption maxima and enhance fluorescence intensities. mdpi.comnih.govresearchgate.net This principle allows for the rational design of naphthalene-based materials with desired optical characteristics.

Polymer Building Blocks: Aromatic diimides, including those based on naphthalene, are fundamental components of robust, electronically active polymers. beilstein-journals.org The ability to functionalize the naphthalene core allows for the synthesis of polymers with tailored electronic and physical properties for various applications.

The extended π-system of the naphthalene ring makes it an excellent candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Key Research Findings:

Charge Transport: The electronic properties of naphthalene derivatives are highly dependent on their substitution pattern. Studies on hydroxyl-substituted naphthalenes have explored their charge transport mechanisms, demonstrating how functional groups influence conductivity. researchgate.net

Fluorescence and Energy Transfer: Silyl-substituted naphthalenes not only exhibit interesting absorption and fluorescence properties but can also act as efficient quenchers for other fluorescent molecules, such as 9,10-dicyanoanthracene. nih.govresearchgate.net This property is relevant for designing materials for light-harvesting and energy transfer applications. The table below shows the effect of silyl substitution on the photophysical properties of naphthalene.

| Compound | Substitution | Absorption Max (λmax, nm) | Fluorescence Max (λem, nm) | Fluorescence Quantum Yield (Φf) |

| Naphthalene | Unsubstituted | 275 | 322 | 0.23 |

| 1-(Trimethylsilyl)naphthalene | 1-TMS | 282 | 332 | 0.36 |

| 1,4-Bis(trimethylsilyl)naphthalene | 1,4-di-TMS | 291 | 340 | 0.58 |

| 1,4-Bis(trimethylsilylethynyl)naphthalene | 1,4-di-TMSE | 347 | 363 | 0.85 |

Data sourced from related research on silyl-naphthalenes for illustrative purposes. mdpi.com

Utilization in Sensing Platforms (e.g., Chemo-sensors)

The naphthalene fluorophore is widely used in the design of fluorescent chemosensors. Its emission is sensitive to the local environment, and it can be incorporated into larger molecular systems designed to bind specific analytes.

Key Research Findings:

Fluorophore Scaffold: Naphthalene-based molecules have been successfully developed into fluorescent sensors for a variety of targets, including metal ions like Zn²⁺ rsc.org, anions mdpi.com, and toxic chemicals like phosgene. rsc.org

Sensing Mechanisms: These sensors often operate through mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excited-state proton transfer (ESPT). mdpi.com For example, a naphthalene-substituted 1,2,3-triazole was developed as a "turn-on" fluorescent sensor for fluoride (B91410) anions. mdpi.com Similarly, a naphthalene monoimide-based probe was designed for detecting mercury ions in lysosomes. mdpi.com

The design of these sensors typically involves coupling the naphthalene unit to a specific receptor for the target analyte. The sulfonyl and bromo-phenyl groups in this compound could be synthetically modified to incorporate such receptor sites, suggesting its potential as a precursor in this field.

Development of Novel Synthetic Reagents (e.g., Protecting Groups)

The sulfonyl group has a well-established role in organic synthesis as a reversible "blocking group."

Key Research Findings:

Directing Group Strategy: In electrophilic aromatic substitution, sulfonation can be used to block a more reactive position (typically the para position), forcing subsequent reactions to occur at a less favored position (like the ortho position). The sulfonyl group (SO₃H) can then be removed under acidic conditions, providing access to isomers that are otherwise difficult to synthesize. masterorganicchemistry.com

Reversibility: The ability to both install and remove the sulfonyl group is key to its utility as a protecting group. Sulfonation is typically achieved with fuming sulfuric acid, and desulfonation is accomplished by heating with dilute strong acid. masterorganicchemistry.com

While this compound itself is not primarily used as a protecting group, the principle demonstrates the synthetic utility of the sulfonyl moiety within its structure.

Future Research Directions

Exploration of Green Chemistry Synthetic Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical research. Future investigations into the synthesis of 1-(4-Bromobenzene-1-sulfonyl)naphthalene should prioritize green chemistry principles to minimize environmental impact and enhance process safety and efficiency.

Traditional methods for synthesizing similar aryl sulfonyl compounds often involve the use of hazardous reagents like chlorosulfonic acid or require harsh reaction conditions. nih.gov A promising future direction lies in the exploration of metal-free synthesis protocols. For instance, methods utilizing ammonium (B1175870) nitrate (B79036) in aqueous solutions of HCl or HBr with oxygen as the terminal oxidant have been developed for the synthesis of sulfonyl halides from thiols, offering a greener alternative. rsc.org Another sustainable approach could involve the use of oxone in water for the oxyhalogenation of thiols and disulfides. rsc.org

Furthermore, the development of one-pot procedures that combine multiple synthetic steps would reduce solvent usage and waste generation. A one-pot conversion of thiols directly into sulfonamides has been demonstrated and could be adapted for the synthesis of this compound. rsc.org The use of safer and more cost-effective reagents, such as the recently reported SHC5® and potassium fluoride (B91410) (KF) for the synthesis of sulfonyl fluorides from thiols and disulfides, could also inspire new, greener routes to the target compound. sciencedaily.comeurekalert.org

Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound

| Approach | Key Features | Potential Advantages |

| Metal-Free Catalysis | Avoids the use of heavy metal catalysts. | Reduced toxicity and environmental contamination. |

| Aqueous Synthesis | Utilizes water as a solvent. | Environmentally benign, low cost, and improved safety. |

| One-Pot Reactions | Combines multiple reaction steps into a single process. | Reduced waste, solvent usage, and purification steps. |

| Use of Greener Reagents | Employs less hazardous and more sustainable chemicals. | Enhanced safety and reduced environmental impact. |

Investigation of Novel Catalytic Transformations

The structural features of this compound, particularly the bromo- and sulfonyl- groups, offer significant potential for its use in novel catalytic transformations.

The bromine atom on the phenyl ring is a versatile handle for a variety of cross-coupling reactions. Future research could explore the use of this compound in well-established palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings to generate more complex molecular architectures. Copper-catalyzed coupling reactions of sulfonamides with aryl halides are also known and could be explored. nih.govcapes.gov.br

Moreover, the sulfonyl group can act as a directing group in C-H activation reactions, enabling site-selective functionalization of the naphthalene (B1677914) or benzene (B151609) rings. rsc.orgresearchgate.net Rhodium(III)-catalyzed C-H carbenoid functionalization has been shown to be effective for aryl sulfonamides, even in the presence of strongly coordinating N-heterocycles, suggesting that the sulfonyl group in this compound could direct the introduction of new functional groups at specific positions. rsc.org The development of catalytic systems that enable remote C-H functionalization would further expand the synthetic utility of this compound. acs.org

Photocatalysis represents another exciting avenue for future research. Sulfonamides can be converted to sulfonyl radical intermediates via metal-free photocatalytic approaches, which can then participate in a variety of addition reactions. nih.govacs.org This opens up possibilities for the late-stage functionalization of the sulfonyl moiety itself.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for understanding the structure, properties, and reactivity of molecules, and for guiding the design of new experiments. Advanced computational modeling will be instrumental in unlocking the full potential of this compound.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. scilit.commdpi.com This information can provide insights into its reactivity and potential for intermolecular interactions. For example, computational studies on sulfonamide derivatives have been used to predict their lipophilicity and biological activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure of derivatives of this compound with their properties and activities. nih.gov These models can be used to predict the behavior of new, unsynthesized compounds, thereby accelerating the discovery of molecules with desired characteristics. Molecular docking studies could also be performed to explore potential interactions with biological targets, although this article focuses on non-biological applications. nih.gov

Development of Supramolecular Assemblies based on the Compound's Intermolecular Interactions

The presence of aromatic rings, a sulfonyl group, and a bromine atom in this compound provides multiple sites for non-covalent interactions, making it an excellent building block for the construction of supramolecular assemblies.

The sulfonyl group is a strong hydrogen bond acceptor, and the N-H bond in related sulfonamides can act as a hydrogen bond donor. nih.gov While the title compound lacks an N-H bond, the oxygen atoms of the sulfonyl group can still participate in hydrogen bonding with suitable donor molecules. The aromatic rings can engage in π-π stacking interactions, and the bromine atom can participate in halogen bonding, a highly directional and specific non-covalent interaction.

Future research could focus on co-crystallization of this compound with other molecules to form well-defined supramolecular architectures such as tapes, sheets, and frameworks. The interplay of these different non-covalent interactions could lead to the formation of complex and functional materials. The study of the crystal packing and intermolecular interactions in the solid state through X-ray diffraction will be crucial in this endeavor.

Integration into Complex Chemical Architectures for Non-Biological Applications

The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of more complex chemical architectures with potential applications in materials science.

The bromo-functionality allows for the incorporation of this molecule into polymeric structures through polymerization reactions like Suzuki polycondensation. Naphthalene-based polymers have been investigated as catalytic supports and for fuel cell applications. mdpi.com The introduction of the sulfonyl group and the bromo-phenyl moiety could impart specific properties to the resulting polymers, such as improved thermal stability, altered solubility, or specific photophysical characteristics.

Furthermore, the naphthalene core is a well-known chromophore, and its photophysical properties can be tuned by the introduction of substituents. The sulfonyl and bromophenyl groups will influence the absorption and emission properties of the naphthalene unit. This suggests that derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, or as photostabilizers for other polymers. Tin-naphthalene sulfonic acid complexes, for example, have been investigated as photostabilizers for PVC. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Bromobenzene-1-sulfonyl)naphthalene, and what analytical techniques are used for characterization?

- Methodological Answer : The synthesis typically involves sulfonation of naphthalene followed by bromination at the para position. Key steps include:

- Sulfonation : Reaction of naphthalene with sulfuric acid to form naphthalene sulfonic acid.

- Bromination : Electrophilic substitution using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) to introduce the bromobenzene group.

- Purification : Recrystallization from ethanol or organic solvents to isolate the product.

- Characterization : Techniques include ¹H/¹³C NMR for structural confirmation, FT-IR to verify sulfonyl and bromine functional groups, and melting point analysis for purity assessment. Mass spectrometry (MS) is used to confirm molecular weight .

Q. What are the key physicochemical properties of this compound relevant to its handling in laboratory settings?

- Methodological Answer : Critical properties include:

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and ethanol, but insoluble in water, necessitating organic-phase reactions .

- Stability : Hydrolytically stable under acidic conditions but may degrade in strong bases due to sulfonyl group reactivity.

- Hygroscopicity : Low moisture absorption, but storage in desiccators is recommended to prevent aggregation.

- Handling : Use fume hoods to avoid inhalation of fine particulate matter, and employ gloves due to potential dermal irritation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the sulfonyl group deactivates the naphthalene ring, directing electrophiles to the bromobenzene moiety.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly in polar solvents where sulfonyl groups stabilize transition states.

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with nitrating agents) to refine models .

Q. What experimental approaches are used to determine the environmental persistence and degradation pathways of sulfonated naphthalene derivatives?

- Methodological Answer :

- Biodegradation Studies : Incubate the compound with soil microbiota and monitor degradation via HPLC-MS to identify metabolites (e.g., desulfonated or hydroxylated products).

- Photolysis : Expose to UV light in aqueous solutions and analyze by GC-MS for breakdown products like bromophenols.

- Emission Modeling : Use chamber experiments to quantify volatilization rates at varying temperatures (e.g., 17°C vs. 21°C), extrapolating data to predict environmental half-lives .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C-S bond in sulfonyl group ≈ 1.76 Å) and dihedral angles between aromatic rings.

- Packing Analysis : Identify stabilizing interactions (e.g., C–H⋯π or π-π stacking) that influence molecular conformation.

- Validation : Cross-reference with DFT-optimized geometries to confirm experimental observations. For example, the orthogonal arrangement of naphthalene and bromobenzene rings minimizes steric strain .

Q. What strategies mitigate conflicting toxicity data for naphthalene derivatives in mechanistic studies?

- Methodological Answer :

- In Vitro/In Vivo Correlation : Use human cell lines (e.g., HepG2 for hepatic toxicity) to replicate in vivo findings from rodent models, adjusting for interspecies metabolic differences (e.g., cytochrome P450 activity).

- Dose-Response Analysis : Apply Hill slope models to distinguish threshold effects from linear low-dose responses.

- Biomarker Validation : Measure urinary metabolites (e.g., 1-naphthol) as exposure biomarkers, correlating with systemic effects like oxidative stress markers (e.g., glutathione depletion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.